molecular formula C24H27N3O5S B2580539 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-35-5

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2580539
CAS RN: 864860-35-5
M. Wt: 469.56
InChI Key: DOPHZGLXKAIKJT-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including an isoindoline group, an acetamido group, and a carboxylate group . Isoindoline is a type of heterocycle that is a part of many biologically active molecules . Acetamido refers to the functional group derived from acetic acid and containing a nitrogen atom . Carboxylate refers to a salt or ester of a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The isoindoline group would likely contribute to the rigidity of the molecule, while the acetamido and carboxylate groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like acetamido and carboxylate could make the compound soluble in polar solvents .

Scientific Research Applications

Phosphine-Catalyzed Annulation
The compound Ethyl 2-methyl-2,3-butadienoate, similar in structure to Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, undergoes a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, indicating a pathway for synthesizing highly functionalized tetrahydropyridines (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Anti-Cancer Activity
Derivatives of Ethyl 2-aminothiazole 4-carboxylate, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, have been synthesized and evaluated for their anticancer activities, particularly against colorectal cancer. These compounds exhibit significant in vitro and in vivo anti-cancer activities, highlighting their potential as treatment therapies for colorectal cancer (U. Ilyas et al., 2021).

Photophysical Properties
The synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates showcases the exploration into the photophysical properties of thieno[2,3-b]pyridine derivatives. These studies indicate a relationship between the chemical structure of such compounds and their spectral-fluorescent properties, providing insight into potential applications in materials science (O. V. Ershov et al., 2019).

Anti-Inflammatory Agents
Research into 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives has revealed promising anti-inflammatory activity in both in vitro and in vivo models. These studies not only highlight the therapeutic potential of these compounds but also demonstrate the utility of molecular docking in identifying their mechanism of action (A. P. Nikalje et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-6-32-22(31)17-15-11-23(2,3)26-24(4,5)18(15)33-19(17)25-16(28)12-27-20(29)13-9-7-8-10-14(13)21(27)30/h7-10,26H,6,11-12H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPHZGLXKAIKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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